molecular formula C20H25N3O2 B2688262 2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2310100-92-4

2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B2688262
CAS No.: 2310100-92-4
M. Wt: 339.439
InChI Key: ZAEXVMMCXLJTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a benzoyl group, and a dihydropyridazinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives . The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base . The final step involves the formation of the dihydropyridazinone ring, which can be achieved through cyclization reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzoylpiperidin-4-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)17-9-10-18(24)23(21-17)16-11-13-22(14-12-16)19(25)15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEXVMMCXLJTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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